4-Benzyloxazol-2-amine
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Overview
Description
4-Benzyloxazol-2-amine is a heterocyclic organic compound belonging to the class of benzoxazoles. Benzoxazoles are known for their wide range of biological activities and applications in medicinal chemistry. The compound features a benzene ring fused to an oxazole ring, with an amine group attached at the 2-position and a benzyl group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyloxazol-2-amine typically involves the condensation of 2-aminophenol with benzyl derivatives under various conditions. One common method is the reaction of 2-aminophenol with benzyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of benzoxazole derivatives often employs catalytic processes to enhance yield and efficiency. For instance, the use of palladium-catalyzed cross-coupling reactions has been explored for the large-scale synthesis of benzoxazole compounds .
Chemical Reactions Analysis
Types of Reactions
4-Benzyloxazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring to more saturated heterocycles.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted benzoxazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzoxazoles, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown promise in antimicrobial and antifungal studies.
Medicine: Benzoxazole derivatives, including 4-Benzyloxazol-2-amine, are being investigated for their anticancer properties.
Mechanism of Action
The mechanism of action of 4-Benzyloxazol-2-amine involves its interaction with various molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. For instance, benzoxazole derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
2-Aminooxazole: Another heterocyclic compound with similar structural features but different biological activities.
Benzothiazole: Contains a sulfur atom in place of the oxygen in benzoxazole, leading to different chemical properties and applications.
Uniqueness
4-Benzyloxazol-2-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other benzoxazole derivatives .
Properties
Molecular Formula |
C10H10N2O |
---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
4-benzyl-1,3-oxazol-2-amine |
InChI |
InChI=1S/C10H10N2O/c11-10-12-9(7-13-10)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,11,12) |
InChI Key |
XGZQZIGAOWQXBN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=COC(=N2)N |
Origin of Product |
United States |
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